tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H23BrN2O3. It is commonly used in research and development, particularly in the fields of medicinal chemistry and organic synthesis. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.
Amidation: The final step involves the formation of the amide bond between the piperidine ring and the 2-bromobenzoyl group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.
Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzamido group, leading to various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while reduction can lead to the formation of a secondary amine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a biological probe to study various biochemical pathways and interactions, particularly those involving piperidine derivatives.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperidine and benzamido groups. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a piperidine or piperazine ring and a tert-butyl group, they differ in the nature and position of the bromine-containing substituent.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions these compounds can undergo. For example, tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate may have different nucleophilic substitution patterns compared to tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate.
- Applications: The specific applications of these compounds can vary based on their structural differences. For instance, tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate might be more suitable for certain types of material science applications compared to this compound.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVXZGSAPUNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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